2-Cyclobutyl-4,4,4-trifluorobutan-1-amine
Description
Properties
IUPAC Name |
2-cyclobutyl-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJWRGRBXBKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,4,4-Trifluorobutane-2-one Intermediate
A key precursor in the synthesis of 2-cyclobutyl-4,4,4-trifluorobutan-1-amine is 4,4,4-trifluorobutane-2-one, which provides the trifluoromethylated carbon backbone. According to a patented industrial method, this intermediate is prepared via a two-step process starting from commercially available 1,1,1,3,3-pentafluorobutane (HFC-365mfc):
Step 1: Dehydrofluorination of 1,1,1,3,3-pentafluorobutane
This step involves thermal or base-catalyzed elimination of hydrogen fluoride to form fluorobutene isomers, primarily 2,4,4,4-tetrafluoro-1-butene and (E)/(Z)-1,1,1,3-tetrafluoro-2-butene. Three methods are described:- Method A: Thermal dehydrofluorination without catalyst or base under acidic/neutral conditions, favoring 2,4,4,4-tetrafluoro-1-butene formation.
- Method B: Base-induced dehydrofluorination using alkali or alkaline earth metal hydroxides or carbonates, favoring (E)/(Z) isomers.
- Method C: Variations combining thermal and base catalysis.
Step 2: Hydration and Acid-Catalyzed Conversion
The fluorobutene mixture is reacted with water and a strong proton acid (e.g., sulfuric acid) to yield 4,4,4-trifluorobutane-2-one. This step is typically carried out in aqueous slurry at low temperatures to control exothermic hydration and to minimize side reactions. The reaction time ranges from 10 to 20 hours for complete conversion. The process generates hydrogen fluoride, requiring corrosion-resistant reaction vessels.
This method is efficient, scalable, and yields high-purity 4,4,4-trifluorobutane-2-one with minimal by-products, suitable for industrial production.
Introduction of the Cyclobutyl Group via Amination
The conversion of 4,4,4-trifluorobutane-2-one to this compound involves the installation of the cyclobutyl substituent and amination at the primary carbon. While direct literature on this exact amination is limited, analogous methods from amino acid and amine derivative syntheses provide insight:
Reductive Amination with Cyclobutylamine
The ketone group of 4,4,4-trifluorobutane-2-one can undergo reductive amination with cyclobutylamine to form the corresponding amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation with a metal catalyst under mild conditions. The process selectively converts the ketone to the amine while introducing the cyclobutyl substituent at the 2-position.Coupling via Amide Bond Formation and Subsequent Reduction
Alternatively, 4,4,4-trifluorobutanoic acid derivatives can be coupled with cyclobutylamine under peptide coupling conditions (e.g., using HOBt, HCTU, and DIEA) to form amides, which can be subsequently reduced to amines. This method is supported by synthetic analogues in the literature where fluorinated acids are coupled with cyclic amines to yield fluorinated amines.
Representative Synthetic Route Summary
Analytical and Process Considerations
Purity Monitoring : The conversion of fluorobutene to trifluorobutanone and subsequent amination are monitored via chromatographic methods (GC, HPLC) and NMR spectroscopy to ensure high purity and correct isomer formation.
Reaction Conditions : Control of temperature, pressure, and reaction time is crucial to minimize side reactions such as polymerization or over-reduction.
Material Compatibility : Due to HF formation and acidic conditions, reactors and equipment must be constructed from corrosion-resistant materials (e.g., Hastelloy, PTFE-lined vessels).
Scalability : The described methods have been demonstrated at industrial scale for the intermediate 4,4,4-trifluorobutane-2-one, indicating feasibility for large-scale synthesis of the target amine.
Scientific Research Applications
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclobutyl group may contribute to the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine with structurally related amines, leveraging data from the provided evidence and inferred trends:
Key Findings:
Structural Influence on Properties :
- The cyclobutyl group in This compound increases molecular weight and steric hindrance compared to the linear 4,4,4-trifluorobutan-1-amine. This may reduce solubility in polar solvents but enhance binding specificity in biological systems.
- The hydrochloride salt of 4,4,4-trifluorobutan-1-amine exhibits higher molecular weight (163.57 vs. 127.11) and altered physicochemical properties, such as improved crystallinity and stability .
Hydrogen Bonding and Reactivity: Both the cyclobutyl derivative and its linear analog retain two hydrogen bond donors (NH₂ group), suggesting comparable solubility in protic solvents. However, the hydrochloride salt forms ionic interactions (NH₃⁺ and Cl⁻), enhancing its aqueous solubility .
Safety Considerations :
- The linear amine’s hydrochloride salt carries hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Similar risks are anticipated for the cyclobutyl variant, though empirical data are lacking.
Biological Activity
Overview
2-Cyclobutyl-4,4,4-trifluorobutan-1-amine is an organic compound characterized by a cyclobutyl group attached to a butan-1-amine backbone, with three fluorine atoms at the fourth carbon position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity. The cyclobutyl group may contribute to the compound's binding affinity and selectivity towards its targets, facilitating its potential therapeutic applications.
Pharmacological Profile
The following table summarizes key pharmacological activities associated with this compound based on available literature:
Case Study 1: Antitumor Efficacy
In a study examining the effects of this compound on drug-resistant cancer cell lines, it was found that the compound significantly increased intracellular concentrations of chemotherapeutic agents like paclitaxel. This effect was attributed to the compound's ability to inhibit P-glycoprotein (P-gp), a major efflux transporter implicated in multidrug resistance (MDR). The study reported IC50 values indicating effective modulation of P-gp activity at concentrations as low as 10 μM .
Case Study 2: Safety and Toxicity Assessment
Toxicological assessments revealed that at higher doses, this compound caused hepatotoxicity and nephrotoxicity in animal models. These findings underscore the importance of optimizing dosage regimens to mitigate adverse effects while maximizing therapeutic efficacy.
Research Findings
Recent research has focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). Modifications to the cyclobutyl and trifluoromethyl groups have yielded compounds with enhanced biological activity and reduced toxicity profiles. These studies aim to identify lead candidates for further development as therapeutic agents in oncology and other fields .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Cyclobutyl-4,4,4-trifluorobutan-1-amine, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Cyclobutyl group introduction : React 4,4,4-trifluorobutan-1-amine with cyclobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclobutyl-substituted amine.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via TLC or HPLC .
- Key Considerations : Fluorine atoms enhance electrophilicity but may require anhydrous conditions to avoid hydrolysis. Steric hindrance from the cyclobutyl group can slow reaction kinetics, necessitating elevated temperatures (60–80°C) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural confirmation : NMR (¹H/¹³C/¹⁹F) to identify cyclobutyl protons (δ 2.5–3.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210 nm. Quantify impurities using area normalization .
Q. What safety protocols are critical when handling this amine?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation. Avoid contact with strong acids/bases due to reactive amine and fluorine groups.
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the cyclobutyl moiety?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Use Buchwald-Hartwig conditions (e.g., XPhos ligand, toluene, 110°C) to improve coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance solubility and reaction rates. DFT calculations can predict transition-state energies for cyclobutyl group activation .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric analysis : Molecular modeling (e.g., Gaussian software) quantifies steric bulk from the cyclobutyl group, which may hinder nucleophilic attack at the β-carbon.
- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the α-carbon. Use Hammett constants (σₚ values) to predict substituent effects on reaction rates .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines). Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays).
- Data triangulation : Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with computational models (molecular docking) to assess target binding consistency .
Q. How does the compound’s stability vary under physiological vs. acidic conditions?
- Methodological Answer :
- Stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze degradation products via LC-MS.
- Degradation pathways : Fluorine substitution may reduce hydrolysis susceptibility compared to non-fluorinated analogs. Cyclobutyl ring strain could promote ring-opening under extreme pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
